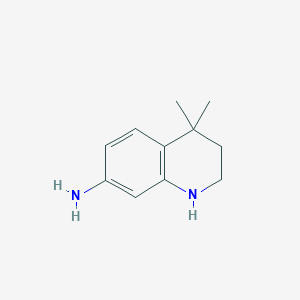

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Übersicht

Beschreibung

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with the molecular formula C11H16N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core structure with a dimethyl substitution at the 4th position and an amine group at the 7th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of 4,4-Dimethylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydroquinoline derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same catalytic hydrogenation but with optimized conditions for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form fully saturated derivatives. This is typically achieved using hydrogen gas in the presence of a catalyst.

Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: N-alkylated or N-acylated tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the dimethyl substitution.

4,4-Dimethylquinoline: Similar structure but without the tetrahydro modification.

7-Amino-1,2,3,4-tetrahydroquinoline: Similar structure but without the dimethyl substitution.

Uniqueness: 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 4th position enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including potential therapeutic applications, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with two methyl groups at the 4-position and an amine functional group at the 7-position. Its molecular formula is , with a molar mass of approximately 176.26 g/mol. The unique structural characteristics contribute to its distinct chemical reactivity and biological properties compared to related compounds.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. Its mechanism may involve the inhibition of bacterial enzyme activity or interference with cell wall synthesis.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis. Specific studies have highlighted its effectiveness against certain cancer cell lines.

- Opioid Receptor Interaction : The compound has been evaluated for its binding affinity to opioid receptors (MOR and DOR). It displays promising characteristics as a mixed-efficacy ligand, which could be beneficial in pain management therapies.

Synthesis Methods

Several synthesis routes have been developed for this compound. Common methods include:

- Cyclization Reactions : Utilizing precursors such as substituted anilines and carbonyl compounds to form the tetrahydroquinoline structure.

- Reduction Reactions : Reducing intermediates derived from quinoline derivatives to yield the final product.

These methods allow for further derivatization to explore modifications that enhance biological activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with structurally similar compounds reveals insights into SAR:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline | Substituted at the phenyl position | Dual serotonin and dopamine reuptake inhibitor |

| 1-(4-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline | Contains a fluorophenyl substituent | Investigated for antidepressant properties |

| 1-(Phenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline | Simple phenyl substitution | Potential antitumor activity |

The presence of the dimethylamino group enhances interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability and induction of apoptosis markers.

- Pain Management : In vivo studies using the warm water tail withdrawal assay demonstrated that select analogues of this compound exhibited significant antinociceptive effects comparable to established opioid analgesics.

- Antibacterial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibition zones indicating effective antibacterial action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine, and how do reaction conditions influence yield?

The synthesis of 4,4-dimethyltetrahydroquinolin-7-amine derivatives typically involves cyclization or reductive amination strategies. For example, LiAlH₄-mediated reduction of amides or imines (as in ) is a common approach. Cyclization of catechol amines followed by functionalization (e.g., deoxyfluorination, as in ) can also be adapted by substituting fluorine with amine groups. Key considerations include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance LiAlH₄ reactivity, while chloroform aids in SOCl₂-mediated steps.

- Temperature : Room temperature (~25°C) minimizes side reactions during reductions.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating pure products.

| Method | Yield Range | Key Reagents | Reference |

|---|---|---|---|

| Reductive amination | 50–75% | LiAlH₄, THF | |

| Cyclization-deoxyfluorination | 60–85% | Catechol amines, Deoxo-Fluor |

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify methyl groups (δ ~1.2–1.5 ppm for 4,4-dimethyl) and aromatic protons (δ ~6.5–7.5 ppm for the quinoline core). The amine proton may appear as a broad singlet (δ ~2.5–4.0 ppm) but is often exchange-broadened .

- X-ray crystallography : Resolve conformational preferences (e.g., chair vs. boat ring puckering) and hydrogen-bonding networks .

- HRMS : Confirm molecular weight (theoretical for C₁₁H₁₆N₂: 176.13 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in biological systems?

SAR studies should focus on:

- Substituent effects : Introduce halogens or electron-withdrawing groups at the 7-position to modulate bioactivity. For example, bromine substitution (as in ) enhances lipophilicity, potentially improving membrane permeability.

- Computational modeling : Use DFT calculations to predict electronic properties (e.g., HOMO/LUMO energies) and docking simulations to assess binding affinity to targets like bacterial topoisomerases or kinases .

- In vitro assays : Test antibacterial activity against Gram-positive/-negative strains (MIC values) or cytotoxicity in cancer cell lines (IC₅₀), comparing results to unsubstituted analogs .

Q. How can electrochemical methods elucidate the redox behavior of this compound?

Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF with 0.1 M tetrabutylammonium bromide) reveals redox peaks corresponding to amine oxidation or quinoline ring reduction. Key parameters:

- Scan rate : 50–200 mV/s to distinguish diffusion-controlled vs. surface processes.

- Working electrode : Glassy carbon for broad potential windows.

- Interpretation : Look for quasi-reversible peaks (ΔEp > 59 mV) and calculate electron transfer rates using the Nicholson method .

Q. What catalytic applications exist for transition metal complexes of this compound?

The amine and heterocyclic nitrogen can coordinate to metals (e.g., Pd, Cu) for catalysis:

- Cross-coupling : Pd complexes may catalyze Suzuki-Miyaura reactions. Optimize ligand-metal ratios to prevent catalyst deactivation.

- Asymmetric synthesis : Chiral derivatives could enable enantioselective hydrogenation. Use [Rh(COD)₂]BF₄ with BINAP ligands for testing .

Q. How do steric effects from the 4,4-dimethyl group influence reactivity in nucleophilic substitution reactions?

The dimethyl groups increase steric hindrance, slowing SN2 reactions at the 1-position. Mitigation strategies:

Eigenschaften

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-quinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJKTHLMHFSQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.